molecular formula C6H9NO2 B2777524 Methyl 4-cyanobutanoate CAS No. 41126-15-2

Methyl 4-cyanobutanoate

Cat. No.: B2777524
CAS No.: 41126-15-2
M. Wt: 127.143
InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N
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Description

Significance of Cyano- and Ester Functional Groups in Contemporary Organic Synthesis

Functional groups are specific groups of atoms within molecules that are responsible for their characteristic chemical reactions. solubilityofthings.comwikipedia.org They are the centers of reactivity and allow chemists to predict and control the outcomes of chemical transformations. solubilityofthings.compressbooks.pub The presence of both cyano and ester groups in a molecule like Methyl 4-cyanobutanoate provides two distinct points of reactivity that can be addressed in synthetic strategies.

The ester group (specifically, a methyl ester in this case) is characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another. pressbooks.pub Esters are common in organic chemistry and can undergo reactions such as hydrolysis to form carboxylic acids or react with nucleophiles at the carbonyl carbon. pressbooks.pub

The cyano group (-C≡N) is a versatile functional group in organic synthesis. rsc.org It is strongly electron-withdrawing and can participate in a variety of transformations. rsc.org For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This versatility makes nitriles, including cyanoesters, valuable intermediates. proventainternational.com The combination of these two groups allows for sequential reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. pressbooks.pub

Historical Context and Evolution of Cyanoester Research

The study of compounds containing cyano groups has a long history, with the first documented multicomponent reaction, the Strecker synthesis of α-amino cyanides, dating back to 1850. ajrconline.org This reaction provided a pathway to α-amino acids. Over the years, numerous other reactions involving cyano-containing compounds were developed.

Cyanoesters, specifically, have been recognized as important substrates in various named reactions. The Gewald reaction, for instance, involves the condensation of a ketone or aldehyde with an α-cyanoester to produce polysubstituted 2-aminothiophenes, which have shown various biological activities. ajrconline.org Another historical example is the benzoin (B196080) reaction, originally discovered in 1832 using a cyanide catalyst, which highlights the early use of cyanide's unique reactivity. nih.gov

Research into cyanoesters has evolved to include their use in more complex synthetic challenges. Asymmetric synthesis, which aims to create specific stereoisomers of a molecule, has become a major focus. In 2005, a significant advance was the development of an enantio- and diastereoselective Mannich reaction of α-cyanoesters with aldimines, catalyzed by chiral amines, which produced β-amino cyanoesters with high stereoselectivity. beilstein-journals.org This built upon earlier work and demonstrated the increasing sophistication in the use of cyanoesters to build chiral molecules. beilstein-journals.orgresearchgate.net

Current Research Landscape and Future Trajectories for this compound Investigations

Current research continues to explore the utility of this compound and related cyanoesters in novel synthetic applications. A key area of investigation is the development of new catalytic methods for asymmetric synthesis. For example, recent studies have focused on the asymmetric synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers using chiral halonium salts as catalysts in Mannich reactions. beilstein-journals.orgresearchgate.net These methods aim to create highly complex and specific molecular structures that are valuable in medicinal chemistry. researchgate.net

The applications of cyanoesters are also expanding beyond traditional organic synthesis. Research has identified the cyano-ester family of compounds as potential solvents for high-voltage electrochemical double-layer capacitors, with 3-cyanopropionic acid methyl ester being a notable example. researchgate.net This suggests a future trajectory for these compounds in the field of materials science and energy storage.

Furthermore, derivatives of this compound are employed in the synthesis of important pharmaceutical targets. A patented process describes the use of an alkyl 4-cyanobutanoate in a Michael reaction as a key step in the production of α-difluoromethylornithine (DFMO). google.com The catalytic hydrogenation of compounds like ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate is also being studied to selectively produce diamines or heterocyclic ring systems, depending on the catalyst used, which is crucial for developing new synthetic routes to complex molecules. researchgate.net

Physicochemical Properties of this compound

Below is an interactive table detailing some of the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C6H9NO2 nih.govparkwayscientific.com
Molecular Weight 127.14 g/mol nih.gov
Exact Mass 127.063328530 Da nih.govechemi.com
IUPAC Name This compound nih.gov
CAS Number 41126-15-2 nih.govsigmaaldrich.com
SMILES COC(=O)CCCC#N nih.gov
InChIKey UKLXOVLDIFDCED-UHFFFAOYSA-N nih.govuni.lu
Topological Polar Surface Area 50.1 Ų parkwayscientific.com
Rotatable Bond Count 4 parkwayscientific.com
Appearance Colorless liquid guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXOVLDIFDCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41126-15-2
Record name methyl 4-cyanobutanoate
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Advanced Synthetic Methodologies for Methyl 4 Cyanobutanoate and Its Derivatives

Strategic Classical Synthetic Approaches

Classical synthetic strategies remain fundamental in the preparation of methyl 4-cyanobutanoate and its related compounds. These approaches often prioritize efficiency, atom economy, and the use of readily available starting materials. Key among these are nucleophilic displacement reactions, tailored esterification and nitrile formation pathways, and directed functionalization techniques.

A primary and effective method for the introduction of the cyano group is through nucleophilic substitution reactions. This typically involves the displacement of a halide or another suitable leaving group by a cyanide anion.

The synthesis of cyano-oxo-butanoates, such as methyl 4-cyano-3-oxobutanoate, can be achieved through the reaction of methyl 4-halo-3-oxobutanoates with alkali metal cyanides. google.com For instance, methyl 4-bromo-3-oxobutanoate can be treated with sodium cyanide in methanol to yield the desired product. google.com Similarly, the reaction of Methyl 4-chloro-3-oxobutanoate with potassium cyanide in methanol at 40°C has been shown to produce methyl 4-cyano-3-oxobutanoate. google.com This method provides a direct route to these valuable bifunctional compounds.

The reaction can be generalized for a range of 4-halo-3-oxobutanoate compounds, where the alkyl group (R) can be a C1-C8 alkyl group and the halogen (X) is typically chlorine or bromine. google.com The choice of alkali metal cyanide, either sodium or potassium cyanide, is common. google.com

Table 1: Examples of Cyano-Substitution Reactions

Starting Material Cyanide Source Solvent Temperature Product Purity
Methyl 4-bromo-3-oxobutanoate Potassium Cyanide Methanol Ice bath to room temp. Methyl 4-cyano-3-oxobutanoate 83%
Methyl 4-chloro-3-oxobutanoate Potassium Cyanide Methanol 40°C Methyl 4-cyano-3-oxobutanoate 71%

The efficiency and yield of cyanoester formation through nucleophilic displacement are highly dependent on the reaction conditions. Key parameters for optimization include temperature, solvent, and the stoichiometry of the reactants.

The amount of alkali metal cyanide used is typically in the range of 0.8 to 1.3 moles per mole of the 4-halo-3-oxobutanoate compound. google.com The reaction temperature can vary from -10°C up to the boiling point of the reaction mixture, with a preferred range of -10°C to 40°C. google.com Methanol is a commonly used solvent, and the amount can be adjusted to facilitate the reaction, typically ranging from 3 to 10,000 parts by weight per 1 part by weight of the halo-ester. google.com

The mode of addition of the reagents can also influence the outcome. Options include simultaneous addition of the halo-ester and cyanide solution, addition of the cyanide to the halo-ester, or the dropwise addition of the halo-ester to the cyanide solution. google.com Progress of the reaction can be monitored using standard analytical techniques such as gas chromatography or thin-layer chromatography. google.com Post-reaction workup typically involves extraction with a water-immiscible organic solvent, followed by concentration and purification if necessary. google.com

Beyond direct cyanation of halo-esters, other pathways can be tailored for the synthesis of this compound. These can involve the formation of the ester and nitrile functionalities in separate, strategic steps. For instance, a dinitrile can be selectively hydrolyzed to a cyano-carboxylic acid, which is then esterified. Conversely, a diacid can be converted to a diester, followed by selective conversion of one ester group to a nitrile, although this is a more challenging transformation.

The conversion of nitrile compounds into the corresponding esters can be achieved through hydrolysis of the nitrile to a carboxylic acid, followed by esterification. google.com This process often involves heating with water in the presence of a strong acid. google.com The resulting carboxylic acid can then be esterified by reacting with an alcohol, such as methanol, often with an acid catalyst. google.com To drive the equilibrium towards the ester, the water formed during the reaction can be removed. google.com

Directed alkylation provides a powerful tool for the synthesis of substituted cyanoesters. This often involves the use of a directing group to control the site of alkylation. Chemoselective functionalization refers to the selective reaction of one functional group in the presence of others. nih.gov This is crucial when dealing with molecules like cyanoesters that possess multiple reactive sites.

The choice of reagents and reaction conditions is paramount in achieving chemoselectivity. nih.gov For example, in the synthesis of complex molecules, a particular functional group can be activated or deactivated to direct the reaction to the desired site.

The synthesis of cyanoesters with longer alkyl backbones can be achieved through various C-C bond-forming reactions. One common approach is the alkylation of a malonic ester derivative, followed by decarboxylation. Another method involves the cross-coupling of a halo-cyanoester with an organometallic reagent.

The construction of long-chain aliphatic compounds is of significant interest for various applications. nih.gov Methodologies that allow for the controlled elongation of carbon chains are therefore highly valuable. For instance, transition metal-catalyzed cross-coupling reactions can be employed to connect smaller fragments and build up a longer alkyl backbone.

Directed Alkylation and Chemoselective Functionalization Techniques.

Innovative and Sustainable Synthetic Strategies

Modern synthetic chemistry is increasingly driven by the need for efficient, selective, and environmentally benign processes. In the context of this compound and its analogues, this has led to the exploration of biocatalysis and electrochemistry as powerful alternatives to traditional chemical methods. These approaches offer advantages such as high selectivity, mild reaction conditions, and the potential for reduced waste generation.

Biocatalytic Routes to this compound and Chiral Analogues

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a cornerstone of green chemistry. The high enantio- and regioselectivity of enzymes allows for the synthesis of complex chiral molecules with high purity, often under mild, aqueous conditions.

The kinetic resolution of racemic esters through enzyme-mediated hydrolysis is a well-established strategy for the production of enantiomerically enriched carboxylic acids and alcohols. This approach can be applied to the synthesis of chiral precursors for derivatives of this compound. Lipases are a class of enzymes that are particularly well-suited for this purpose due to their broad substrate scope and high enantioselectivity.

The principle of this method lies in the differential rate of hydrolysis of the two enantiomers of a racemic ester by a chiral biocatalyst. For a racemic mixture of a substituted methyl (R,S)-4-cyanobutanoate, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers, providing access to both chiral building blocks.

Table 1: Illustrative Data on Lipase-Catalyzed Kinetic Resolution of Esters

Enzyme SourceSubstrateProduct 1 (Unreacted Ester)Product 2 (Carboxylic Acid)Enantiomeric Excess (ee) of Product 1Conversion (%)
Candida antarctica Lipase B (CALB)Racemic methyl 2-phenylpropanoate(R)-methyl 2-phenylpropanoate(S)-2-phenylpropanoic acid>99%~50
Pseudomonas cepacia Lipase (PCL)Racemic 1-phenylethyl acetate(R)-1-phenylethyl acetate(S)-1-phenylethanol>95%~50
Candida rugosa Lipase (CRL)Racemic naproxen methyl ester(S)-naproxen methyl ester(R)-naproxen>98%~50

This table presents representative data for lipase-catalyzed kinetic resolutions of various esters to illustrate the principle. Specific data for substituted methyl (R,S)-4-cyanobutanoates would depend on the specific substrate and enzyme used.

The success of this method is highly dependent on the choice of enzyme, solvent, and reaction conditions. The enantioselectivity of the lipase determines the achievable enantiomeric excess of the products. A high enantiomeric ratio (E-value) is indicative of an efficient resolution process.

A powerful biocatalytic approach to chiral cyanobutanoates involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases from the Old Yellow Enzyme (OYE) family. This method provides direct access to enantiomerically pure chiral β-cyano esters, which are valuable precursors to compounds like the anticonvulsant drug pregabalin.

The stereochemical outcome of this bioreduction can be controlled through substrate engineering, specifically by varying the size of the ester moiety, and by using stereochemically pure (E)- or (Z)-isomers of the starting β-cyanoacrylate ester. This allows for the selective synthesis of either the (R)- or (S)-enantiomer of the product. For instance, the bioreduction of (E)-β-cyanoacrylate esters generally yields the (S)-products, while the (Z)-isomers are converted to the corresponding (R)-β-cyano esters.

Research has shown that decreasing the steric bulk of the ester group, for example, by using a methyl ester instead of an ethyl ester, can have a significant positive impact on reaction rates and conversions.

Table 2: Asymmetric Bioreduction of β-Cyanoacrylate Esters using Ene-Reductases

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee) (%)Product Configuration
Methyl (E)-β-cyanoacrylateOYE2>99>99(S)
Methyl (E)-β-cyanoacrylateOYE3>99>99(S)
Methyl (Z)-β-cyanoacrylateEBP164>99(R)
Ethyl (E)-β-cyanoacrylateOYE2>99>99(S)
Ethyl (Z)-β-cyanoacrylateEBP1585(R)

Data adapted from studies on the asymmetric bioreduction of β-cyanoacrylate esters. beilstein-journals.orgresearchgate.net

This biocatalytic strategy offers a highly efficient and stereoselective route to chiral cyanobutanoate derivatives, avoiding the need for classical resolution methods.

Electrochemical Synthesis for Cyanoester Generation

Electrochemical methods in organic synthesis are gaining prominence as a green and sustainable technology. By using electricity as a "reagent," these methods can often avoid the use of harsh chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste.

While the term "oxidative decarboxylative dehydrogenation" is not a standard named reaction, the principles of oxidative decarboxylation are highly relevant to the synthesis of nitriles from carboxylic acid precursors. Electrochemical methods can facilitate the decarboxylative cyanation of aliphatic carboxylic acids, providing a route to cyanoesters.

This transformation involves the anodic oxidation of a carboxylate anion to generate a carboxyl radical, which then readily undergoes decarboxylation to form an alkyl radical. This radical can then be trapped by a cyanide source to form the desired nitrile. Recent advancements have demonstrated that this process can be achieved using environmentally friendly methods that avoid the use of costly and toxic cyanating reagents.

For instance, a practical and sustainable electrophotochemical metal-catalyzed protocol for the decarboxylative cyanation of simple aliphatic carboxylic acids has been developed. whiterose.ac.uk This method features broad functional group compatibility and can directly convert a diverse range of aliphatic carboxylic acids into synthetically versatile alkylnitriles under mild reaction conditions without the need for chemical oxidants. whiterose.ac.uk

The application of this methodology to a derivative of butanoic acid, such as 4-methoxycarbonylbutanoic acid, could provide a direct electrochemical route to this compound. The key steps would involve:

Anodic oxidation of the carboxylate to a carboxyl radical.

Decarboxylation to form a carbon-centered radical.

Reaction of the radical with a cyanide source.

This electrochemical approach represents a promising avenue for the clean and efficient synthesis of cyanoesters.

Green Chemistry Principles in this compound Production

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.

Prevention of Waste: Biocatalytic and electrochemical methods inherently contribute to waste prevention by offering high selectivity and reducing the need for stoichiometric reagents and protecting groups. organic-chemistry.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The asymmetric bioreduction of β-cyanoacrylate esters is an example of a highly atom-economical reaction.

Less Hazardous Chemical Syntheses: The use of enzymes in aqueous media under mild conditions avoids the use of hazardous solvents and reagents often employed in traditional organic synthesis. organic-chemistry.org Similarly, electrochemical methods replace toxic chemical oxidants with electricity. nih.gov

Designing Safer Chemicals: While this compound itself has defined properties, the principles of green chemistry encourage the consideration of the entire lifecycle of the chemical, including its potential for degradation into innocuous products. mdpi.com

Safer Solvents and Auxiliaries: Biocatalytic reactions are often performed in water, the most environmentally benign solvent. When organic solvents are necessary, green alternatives are sought.

Design for Energy Efficiency: Many biocatalytic reactions proceed at ambient temperature and pressure, minimizing energy consumption. nih.gov Electrochemical reactions can also be designed to be energy-efficient.

Use of Renewable Feedstocks: While not directly addressed in the synthetic methods discussed, a holistic green chemistry approach would consider the sourcing of starting materials from renewable feedstocks.

By evaluating synthetic routes against these principles and utilizing green metrics such as E-Factor (Environmental Factor) and Process Mass Intensity (PMI), more sustainable and efficient processes for the production of this compound can be developed.

Development of Solvent-Free and Energy-Efficient Synthetic Protocols

The development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents and reduce energy consumption is a cornerstone of green chemistry. In the context of this compound synthesis, research has been directed towards the adoption of alternative energy sources such as microwave (MW) irradiation and ultrasound (US) to achieve these goals. These techniques offer significant advantages over conventional heating methods, including rapid heating, increased reaction rates, and often, improved product yields. unito.ityoutube.com

Microwave-assisted organic synthesis, for instance, has demonstrated potential for dramatic reaction rate acceleration and the ability to conduct reactions under solvent-free conditions. youtube.com The selective absorption of microwave energy by polar molecules allows for efficient and uniform heating of the reaction mixture, which can lead to shorter reaction times and reduced energy input compared to conventional heating. unito.it While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the successful application of this technology to a wide range of organic transformations suggests its high potential in this area. For example, microwave heating has been effectively used in the synthesis of various nitrogen-containing heterocyclic compounds, often with the elimination of a solvent. nih.gov

The table below illustrates a comparative analysis of reaction conditions for a generic cyanoester synthesis, highlighting the advantages of microwave and ultrasound-assisted methods over conventional heating.

Table 1: Comparison of Synthetic Methodologies for a Generic Cyanoester Synthesis

Parameter Conventional Heating Microwave (MW) Irradiation Ultrasound (US) Irradiation
Reaction Time Several hours Minutes 1-2 hours
Energy Consumption High Low to moderate Low
Solvent Requirement Often requires high-boiling point solvents Can often be performed solvent-free Can often be performed in greener solvents or solvent-free
Product Yield Variable Generally high Generally high
By-product Formation Can be significant Often reduced Often reduced
Implementation of Sustainable Catalysis in Cyanoester Synthesis

Sustainable catalysis focuses on the use of catalysts that are non-toxic, derived from abundant resources, and can be easily recovered and reused. researchgate.net This approach is critical for developing environmentally benign and economically viable synthetic processes for compounds like this compound.

A significant advancement in this area is the use of earth-abundant, non-precious metal catalysts. Molybdenum, for example, has emerged as a promising alternative to precious metals in asymmetric allylic alkylation reactions for the synthesis of substituted cyanoesters. acs.orgacs.org Research has demonstrated that molybdenum-catalyzed reactions can proceed with high yields and stereocontrol, offering a more sustainable route to complex cyanoesters. acs.org The development of these catalysts is driven by the need to reduce reliance on expensive and toxic heavy metals, a key principle of green chemistry. acs.org

Table 2: Performance of a Molybdenum Catalyst in Asymmetric Allylic Alkylation of a Cyanoester

Entry Ligand Solvent Time (h) Yield (%) Enantiomeric Excess (%)
1 L1 Toluene 12 95 98
2 L2 THF 24 88 96
3 L3 CH2Cl2 12 92 97

Data is illustrative and based on findings for substituted cyanoesters. acs.org

Another innovative approach is the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity. youtube.com For the synthesis of nitriles, aldoxime dehydratases have been utilized in cyanide-free enzymatic processes. researchgate.net This method avoids the use of toxic cyanide reagents, a major environmental concern in traditional nitrile synthesis. These enzymatic reactions can often be performed in aqueous media or even under solvent-free conditions, further enhancing their green credentials. researchgate.net The application of such enzymatic methods to the synthesis of cyanoesters like this compound represents a promising avenue for future research.

Furthermore, the development of recyclable catalysts is a key aspect of sustainable synthesis. researchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often easier to separate and reuse. Research into novel catalytic materials, including transition-metal complexes and organocatalysts, aims to create robust and recyclable systems for a variety of organic transformations, including those relevant to cyanoester production. nano-ntp.com

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Methyl 4 Cyanobutanoate Research

Sophisticated Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the structural features of methyl 4-cyanobutanoate and observing its transformations in real-time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

High-resolution NMR spectroscopy is a cornerstone for the structural confirmation of this compound.

¹H NMR Spectroscopy provides information on the proton environments within the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl ester protons and the three methylene groups of the butanoate chain. The chemical shifts (δ) and coupling patterns of these protons are indicative of their neighboring chemical environments.

¹³C NMR Spectroscopy offers a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct resonance, allowing for the unambiguous identification of the carbonyl carbon of the ester, the nitrile carbon, the methyl carbon of the ester, and the three methylene carbons. Public databases like PubChem and SpectraBase indicate the availability of ¹³C NMR spectral data for this compound. iiste.orgrsc.orgnih.govspectrabase.com

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy is a two-dimensional NMR technique that reveals long-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is particularly useful for confirming the connectivity of the molecule by showing correlations between, for instance, the methyl protons of the ester group and the carbonyl carbon, or the protons on the carbon adjacent to the nitrile group and the nitrile carbon. While specific HMBC data for this compound is not readily available in public literature, its application to structurally similar compounds, such as methyl 2-(((4-chlorophenyl)sulfonyl)methyl)-4-cyanobutanoate, demonstrates its utility in confirming the molecular framework. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ slightly from experimental data.

AtomNucleusPredicted Chemical Shift (ppm)
-OCH₃¹H~3.7
-CH₂-C=O¹H~2.5
-CH₂-CH₂-C=O¹H~2.0
-CH₂-CN¹H~2.4
C=O¹³C~173
-OCH₃¹³C~52
-CH₂-C=O¹³C~30
-CH₂-CH₂-C=O¹³C~22
-CH₂-CN¹³C~16
-CN¹³C~119

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound. The exact mass of the molecular ion can be measured with high accuracy, which allows for the confirmation of the molecular formula, C₆H₉NO₂. PubChem lists the exact mass of this compound as 127.063328530 Da. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the formation of acylium ions. The presence of the nitrile group can also influence the fragmentation, leading to characteristic losses.

Vibrational Spectroscopy (Infrared, IR)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands for the nitrile and ester functionalities.

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected in the region of 2260-2240 cm⁻¹.

Carbonyl (C=O) stretch of the ester: A strong, sharp absorption band is anticipated around 1750-1735 cm⁻¹.

C-O stretch of the ester: A strong absorption will also be present in the 1300-1000 cm⁻¹ region.

The availability of FTIR spectra for this compound is noted in databases such as PubChem and SpectraBase. nih.govspectrabase.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitrile (C≡N)Stretching2260 - 2240
Ester (C=O)Stretching1750 - 1735
Ester (C-O)Stretching1300 - 1000
Alkyl (C-H)Stretching3000 - 2850

In Situ and Operando Spectroscopic Techniques (e.g., ATR-SEIRAS) for Reaction Monitoring

In situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information. wikipedia.org Techniques such as Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) are particularly powerful for studying reactions at interfaces.

For reactions involving this compound, such as its hydrolysis or reduction, ATR-SEIRAS could be employed to monitor the disappearance of the reactant's characteristic IR bands (e.g., the C≡N or C=O stretch) and the appearance of product bands in real-time. This technique has been successfully used to investigate reactions involving nitrile groups and to monitor esterification processes. chemistrysteps.comnih.gov The ability to track the concentration of reactants, intermediates, and products as a function of time under actual reaction conditions is a significant advantage for understanding reaction mechanisms and optimizing reaction parameters.

Advanced Chromatographic Separations for Purity and Kinetic Studies

Chromatographic techniques are essential for assessing the purity of this compound and for conducting detailed kinetic studies of its reactions.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound and is widely used for determining the purity of methyl esters. iiste.orgrestek.com When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it provides both quantitative and qualitative information.

For purity analysis, a GC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The peak area of the compound would be proportional to its concentration, allowing for a precise determination of its purity.

In kinetic studies, GC can be used to monitor the progress of a reaction over time. Aliquots can be taken from the reaction mixture at various intervals, and the concentration of this compound, as well as any volatile reactants or products, can be determined by GC analysis. This data is then used to determine reaction rates and orders, providing insight into the reaction mechanism. For instance, in the study of esterification reactions, GC is a common method for tracking the formation of the ester product. e3s-conferences.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. It is particularly useful for monitoring the conversion of reactants to products and for determining the purity of the final compound.

While a specific HPLC method for this compound is not widely documented in publicly available literature, methodologies developed for structurally related compounds can be adapted. For instance, a reverse-phase HPLC method has been successfully employed for the analysis of a more complex molecule, methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate. This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry detectors.

Key Parameters for HPLC Analysis:

A typical HPLC setup for a compound like this compound would involve a reverse-phase column, which is suitable for moderately polar compounds. The mobile phase composition can be optimized to achieve the best separation of the target compound from any starting materials, byproducts, or impurities. A UV detector is commonly used for detection, as the ester and nitrile functionalities, although not strong chromophores, will exhibit some absorbance at lower wavelengths (around 210-220 nm).

Illustrative HPLC Conditions for a Structurally Related Cyano Compound:

The following table outlines typical starting conditions for developing an HPLC method for this compound, based on methods for similar analytes.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Modifier 0.1% Phosphoric Acid or 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

By analyzing aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the this compound peak can be quantified. This data is crucial for determining reaction endpoints and for optimizing reaction conditions to maximize yield and purity.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for monitoring the progress of reactions that produce this compound. It allows for the quick visualization of the presence of starting materials, the formation of the product, and any potential byproducts.

General Procedure for TLC Monitoring:

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. A spot of the pure starting material is also applied as a reference. The TLC plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve good separation between the spots of the reactant and the product.

After development, the plate is visualized, typically under UV light if the compounds are UV-active, or by staining with a suitable chemical agent (e.g., potassium permanganate or iodine) if they are not. The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot signify the conversion.

Hypothetical TLC Data for a Synthesis of this compound:

The table below illustrates how TLC data might look during the synthesis of this compound from a hypothetical starting material.

Time PointStarting Material Spot (Rf)Product Spot (Rf)Observations
0 hours0.6-Strong starting material spot, no product visible.
2 hours0.60.4Faint product spot appearing, starting material spot still strong.
4 hours0.60.4Product spot is stronger, starting material spot is weaker.
6 hours-0.4Starting material spot has disappeared, strong product spot.

This rapid feedback allows chemists to make informed decisions about the reaction, such as when to stop it or if adjustments to the conditions are needed.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it is possible to obtain a crystal structure at low temperatures, or to study crystalline derivatives.

Although a crystal structure for this compound itself is not readily found in open-access crystallographic databases, the structures of other molecules containing cyano and ester groups have been extensively studied. For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been determined, providing insights into the geometry and intermolecular interactions of the cyano group in a solid-state environment. In this particular structure, the cyano group was found to be nearly linear.

Significance of Crystallographic Data:

Should a crystal structure of this compound or a solid derivative be determined, it would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing details about non-covalent interactions such as dipole-dipole interactions or weak hydrogen bonds.

This structural information is fundamental to understanding the physical properties of the compound and can be used in computational modeling and in the design of new materials.

Example Crystallographic Data for a Related Cyanohydrazide:

The following table presents selected crystallographic data for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.1974
b (Å) 10.6696
c (Å) 12.9766
Volume (ų) 1134.4

Such data provides a complete and unambiguous description of the molecule's structure in the solid phase.

Strategic Applications of Methyl 4 Cyanobutanoate and Its Derivatives in Advanced Chemical Research

Significance as Pharmaceutical Intermediates

The reactivity of both the nitrile and ester functionalities in methyl 4-cyanobutanoate makes it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

This compound serves as a valuable precursor for a variety of biologically active molecules. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, while the ester group can be hydrolyzed or undergo transesterification. These transformations open pathways to a wide array of molecular architectures. For instance, the core structure of this compound can be elaborated into heterocyclic systems, which are prevalent in many classes of drugs. The synthesis of substituted piperidines, a common scaffold in medicinal chemistry, can be envisioned starting from cyanobutanoate derivatives. Piperidine and its derivatives are integral to the structure of numerous pharmaceuticals, including anticancer agents, analgesics, and antipsychotics nih.gov.

While direct utilization of this compound in the most common synthetic routes for fentanyl is not widely documented, its potential as a precursor to key intermediates for complex analgesics is noteworthy. The synthesis of fentanyl and its analogues often involves the construction of a 4-anilidopiperidine core. The design of new fentanyl analogues is a continuous effort in medicinal chemistry to improve therapeutic profiles ussc.gov. The synthesis of such complex piperidine structures can be approached through various synthetic strategies, where a bifunctional building block like this compound could theoretically be employed to construct the piperidine ring system. The ease of creating new fentanyl analogues by modifying the chemical precursors makes this a significant area of research ussc.gov. The United Nations Office on Drugs and Crime has highlighted various methods for the synthesis of fentanyl, which underscores the importance of controlling precursor chemicals unodc.org.

Pregabalin: this compound is a potential starting material for the synthesis of pregabalin, a gamma-aminobutyric acid (GABA) analogue used to treat neuropathic pain and epilepsy. Several synthetic routes to pregabalin involve the use of cyano-containing intermediates. For instance, a common strategy begins with the Knoevenagel condensation of isovaleraldehyde with an alkyl cyanoacetate, followed by a series of reactions to construct the final molecule google.com. A chemoenzymatic approach has also been developed for the asymmetric synthesis of pregabalin precursors, starting from β-cyanoacrylate esters nih.gov. Another efficient total synthesis of (±)-pregabalin has been achieved through the oxidation and reduction of 2-benzyl-4-methyl pentanenitrile . The structural similarity of this compound to intermediates in these pathways suggests its utility as a valuable building block.

Glimepiride: The synthesis of glimepiride, a sulfonylurea drug used to treat type 2 diabetes, proceeds through several well-established routes. These syntheses typically involve the coupling of a substituted benzenesulfonamide with an isocyanate researchgate.netijcrt.orgthieme-connect.de. The key intermediates in the synthesis of glimepiride generally include 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one and 4-(2-aminoethyl)benzenesulfonamide researchgate.netgoogle.com. Based on currently available literature, the direct use of this compound as a building block for the key intermediates in the synthesis of glimepiride is not a commonly reported strategy.

Pharmaceutical Therapeutic Class Potential Synthetic Role of this compound
PregabalinAnticonvulsant, AnxiolyticPrecursor to the core structure
Fentanyl AnaloguesOpioid AnalgesicBuilding block for the piperidine ring system
GlimepirideAntidiabeticNot a commonly reported precursor

Contributions to Advanced Materials Science

Beyond its applications in pharmaceuticals, this compound and its derivatives are finding use in the field of materials science, particularly in the development of next-generation energy storage devices and functional polymers.

The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Cyano-containing compounds have been investigated as electrolyte additives to enhance battery performance. The nitrile group can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing electrolyte decomposition and ensuring long cycle life. Research has shown that cyano-ester-based electrolytes can be effective for 4 V lithium-ion batteries researchgate.net. The presence of the cyano group is believed to improve the stability of the electrolyte at high voltages. Furthermore, the combination of fluoro- and cyano-substituted solvents in electrolytes has been explored for anode-free Li metal batteries, where the cyano group contributes to enhanced oxidative stability nih.gov. Silane compounds containing cyano groups have also been used as additives to improve the rate capability and low-temperature performance of batteries google.com. Cyanoethylated compounds have been patented as additives that reduce power loss in lithium-ion batteries, especially at low temperatures osti.gov.

Electrolyte Additive Feature Function Relevant Compound Class
Stable SEI FormationPrevents electrolyte decomposition, extends cycle lifeCyano-esters, Cyano-silanes
High Voltage StabilityEnables operation at higher cell potentialsCyano-esters
Improved Low-Temperature PerformanceReduces power loss at colder temperaturesCyanoethylated compounds

The dual functionality of this compound makes it a candidate for the synthesis of functional polymers. The ester group can undergo polymerization, such as through transesterification or as part of a monomer in, for example, polyester synthesis. The nitrile group, on the other hand, can serve as a site for post-polymerization modification. For example, the hydrolysis of the nitrile to a carboxylic acid or an amide can introduce new functionalities along the polymer chain, altering its physical and chemical properties. This approach is valuable for creating polymers with tailored characteristics for specific applications. The synthesis of functional polyolefins has been achieved through the incorporation of polar groups, and while direct polymerization of this compound in this context is not standard, the principles of incorporating functional monomers are well-established mdpi.com. Furthermore, nitrile-containing chain-transfer agents are used in RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, a versatile method for synthesizing well-defined polymers. The self-catalyzed hydrolysis of the nitrile group in these agents has been studied, highlighting the reactivity of the cyano group in a polymer context nih.gov.

Versatile Reagents in Complex Organic Synthesis

The presence of two distinct reactive sites—the electrophilic carbon of the ester and the nucleophilic/electrophilic potential of the nitrile group—positions this compound and its derivatives as valuable intermediates in sophisticated synthetic pathways.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acsgcipr.orgrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of green chemistry and medicinal drug discovery. acsgcipr.orgrsc.org

While direct and extensive documentation of this compound as a primary reactant in well-established, named MCRs is not prominent in current literature, its functional groups make it a theoretically ideal candidate for such transformations. The nitrile group can participate in reactions like the Strecker or Bucherer-Bergs syntheses, while the ester moiety can be involved in Claisen condensations or serve as a handle for further modifications. The linear four-carbon chain offers flexibility for the synthesis of five- or six-membered heterocyclic systems, such as pyridines and pyrazoles, which are often targets of MCRs. researchgate.netresearchgate.net The potential for developing novel MCRs utilizing this compound remains an active area for synthetic exploration.

A significant application of derivatives of this compound is found in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. A notable example involves the use of methyl 4-oxobutanoate, a ketone derivative, in a stereodivergent strategy to synthesize various 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com

This strategy employs catalyst-controlled, self-Mannich reactions to achieve different stereochemical outcomes from the same starting material. chemicalbook.com

Anti-Selective Synthesis : When methyl 4-oxobutanoate is reacted with a PMP-amine in the presence of a chiral secondary amine catalyst, it undergoes an anti-selective self-Mannich reaction. This pathway leads to the successful asymmetric synthesis of (+)-isoretronecanol and its enantiomer, (-)-isoretronecanol. chemicalbook.com

Syn-Selective Synthesis : Conversely, by using the organocatalyst proline, the reaction follows a syn-selective pathway. This change in catalysis facilitates the asymmetric synthesis of the diastereomer (+)-laburnine and its corresponding enantiomer, (-)-trachelanthamidine. chemicalbook.com

These selective transformations highlight the utility of a simple derivative in accessing a diverse range of stereochemically complex and biologically relevant alkaloid structures. chemicalbook.com

Table 1: Stereodivergent Synthesis of Alkaloids using Methyl 4-Oxobutanoate

Starting Material Catalyst Reaction Type Selectivity Product(s)
Methyl 4-oxobutanoate Chiral Secondary Amine Self-Mannich Anti-selective (+)-Isoretronecanol, (-)-Isoretronecanol
Methyl 4-oxobutanoate Proline Self-Mannich Syn-selective (+)-Laburnine, (-)-Trachelanthamidine

Emerging Roles in Agricultural Chemicals Research

The structural motifs accessible from this compound and its derivatives are also finding applications in the field of agricultural science. The development of novel herbicides, fungicides, and pesticides often relies on heterocyclic scaffolds that can be synthesized from such precursors.

Research has shown that certain cyanopyridone derivatives, which can be synthesized through multi-step pathways involving cyano-functionalized building blocks, exhibit promising antibacterial and antifungal activities in vitro. nih.gov This suggests a potential, albeit early-stage, application in the development of agricultural fungicides to protect crops from microbial diseases. nih.gov

More directly, the derivative methyl 4-chlorobutyrate serves as a key intermediate in the industrial synthesis of important agricultural chemicals. google.com It is a precursor for producing cyclopropylamine, which is a critical component in the manufacture of several commercial herbicides, including those in the quinolone and triazine families, as well as certain insecticides and parasiticides. google.com The role of this derivative underscores the indirect but vital contribution of the cyanobutanoate scaffold to modern agrochemical production.

Computational and Theoretical Investigations of Methyl 4 Cyanobutanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 4-cyanobutanoate, these calculations would provide a wealth of information about its electronic structure and inherent reactivity.

Methods and Potential Findings:

Density Functional Theory (DFT) and ab initio methods are the primary tools for these investigations. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties.

Molecular Geometry: Calculations would begin by optimizing the three-dimensional structure of this compound to find its most stable conformation. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Electronic Properties: Once the geometry is optimized, further calculations can elucidate the electronic landscape of the molecule. This includes:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The electronegative nitrogen of the cyano group and the oxygen atoms of the ester group are expected to be regions of high electron density, while the adjacent carbon atoms would be electrophilic.

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting how this compound would interact with other molecules, such as electrophiles or nucleophiles.

Reactivity Descriptors: From the electronic structure data, various reactivity indices can be calculated. These "global" and "local" descriptors predict the most likely sites for chemical reactions.

Interactive Data Table: Predicted Electronic Properties of this compound

Below is a hypothetical interactive table showcasing the kind of data that would be generated from quantum chemical calculations. The values are illustrative and would need to be confirmed by actual computational studies.

PropertyPredicted ValueMethodBasis Set
HOMO Energy-8.5 eVDFT (B3LYP)6-311++G(d,p)
LUMO Energy-0.5 eVDFT (B3LYP)6-311++G(d,p)
HOMO-LUMO Gap8.0 eVDFT (B3LYP)6-311++G(d,p)
Dipole Moment3.5 DDFT (B3LYP)6-311++G(d,p)

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for understanding the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Simulating the System:

An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and then calculating the forces between all atoms and how their positions and velocities change over picoseconds or nanoseconds.

Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent).

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can characterize these interactions, such as dipole-dipole interactions between the polar cyano and ester groups. The simulations can also calculate important bulk properties like density and heat of vaporization.

Solvation Effects: By simulating this compound in a solvent like water, it is possible to study how the solvent molecules arrange themselves around the solute and to calculate the free energy of solvation. This is crucial for understanding its solubility and reactivity in solution.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling can be a powerful tool to investigate the step-by-step mechanisms of chemical reactions involving this compound. This is particularly useful for understanding reactions that are difficult to study experimentally.

Mapping Reaction Pathways:

Transition State Searching: For a proposed reaction, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Reaction Coordinate Analysis: By mapping the energy changes as the reactants are converted into products, a detailed reaction energy profile can be constructed. This profile reveals the energies of all intermediates and transition states, providing a comprehensive picture of the reaction mechanism.

Catalytic Cycles: If this compound is involved in a catalytic reaction, computational modeling can be used to elucidate the entire catalytic cycle. This involves modeling the interaction of the reactant with the catalyst, the chemical transformation steps, and the release of the product from the catalyst. For instance, the hydrolysis of the ester group or the reduction of the nitrile group in the presence of a catalyst could be modeled in this way.

Hypothetical Research Findings:

A computational study on the hydrolysis of this compound could, for example, compare the activation energies for the acid-catalyzed and base-catalyzed mechanisms. The results would likely show a significantly lower activation barrier for the base-catalyzed pathway, consistent with experimental observations for ester hydrolysis.

Interactive Data Table: Hypothetical Activation Energies for Hydrolysis

ReactionCatalystCalculated Activation Energy (kcal/mol)Computational Method
HydrolysisAcid (H3O+)25DFT (M06-2X)
HydrolysisBase (OH-)15DFT (M06-2X)

Future Research Directions and Emerging Opportunities for Methyl 4 Cyanobutanoate

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

The dual functionality of Methyl 4-cyanobutanoate presents a significant opportunity for the development of highly selective catalytic systems. A key area of future research lies in the selective transformation of the nitrile group, particularly through hydrogenation to form valuable amine-containing molecules. The selective hydrogenation of nitriles can yield primary, secondary, or tertiary amines, depending on the catalyst and reaction conditions. acs.orgrsc.orgrsc.org

Innovations in catalyst design are crucial for controlling the selectivity of this transformation for bifunctional substrates like this compound, where the ester group could also be susceptible to reduction. Future research will likely focus on:

Non-Noble Metal Catalysts: The development of catalysts based on earth-abundant and less toxic metals such as iron, cobalt, and nickel is a significant trend. rsc.orgrsc.org These offer a more sustainable and economical alternative to precious metal catalysts like palladium, rhodium, and ruthenium. acs.org For instance, iron pincer complexes have demonstrated high activity and selectivity in the hydrogenation of various nitriles to primary amines. rsc.org

Supported Catalysts: Immobilizing metal catalysts on solid supports such as alumina (B75360) (Al2O3) or silica (B1680970) (SiO2) can enhance catalyst stability, reusability, and in some cases, selectivity. rsc.orgnih.gov A mesoporous Al2O3-supported nickel catalyst has shown high efficacy for nitrile hydrogenation under mild conditions. rsc.org

Continuous-Flow Systems: The use of supported catalysts in continuous-flow reactors offers advantages for industrial-scale synthesis, including improved safety, efficiency, and catalyst lifetime. nih.gov A polysilane/SiO2-supported palladium catalyst has been successfully used for the selective hydrogenation of nitriles to primary amines in a continuous-flow setup. nih.gov

The following table summarizes different catalytic systems and their potential application in the selective hydrogenation of the nitrile group in this compound.

Catalyst SystemPotential Product from this compoundKey Advantages
Palladium on Carbon (Pd/C)Methyl 5-(dialkylamino)pentanoate (Tertiary Amine)High efficiency for tertiary amine synthesis from aliphatic nitriles. acs.org
Rhodium on Carbon (Rh/C)Methyl 5-(alkylamino)pentanoate (Secondary Amine)High selectivity for secondary amine formation. acs.org
Iron Pincer ComplexesMethyl 5-aminopentanoate (Primary Amine)Utilizes non-noble metals, high selectivity for primary amines. rsc.org
Supported Nickel (Ni/Al2O3)Methyl 5-aminopentanoate (Primary Amine)Non-noble metal, reusable, suitable for mild reaction conditions. rsc.org

Development of Novel Biocatalytic and Electrochemical Synthetic Pathways

Emerging synthetic methodologies, particularly in biocatalysis and electrochemistry, present exciting opportunities for the synthesis and modification of this compound. These approaches often offer milder reaction conditions, higher selectivity, and improved sustainability compared to traditional chemical methods.

Biocatalytic Pathways:

Enzymes offer a high degree of selectivity, which is particularly advantageous when dealing with bifunctional molecules. Future research could explore:

Enzymatic Synthesis of Chiral Nitriles: While this compound is achiral, biocatalytic methods could be employed to synthesize chiral derivatives. Aldoxime dehydratases, for example, have been used for the enantioselective synthesis of chiral nitriles. chemistryviews.org

Biocatalytic Reduction of Nitriles: Nitrile reductases are a class of enzymes that can reduce nitriles to primary amines under mild conditions, offering a green alternative to metal-catalyzed hydrogenation. researchgate.net This could be applied to convert this compound to methyl 5-aminopentanoate.

Hydrolytic Enzymes: Lipases and esterases could be used for the selective hydrolysis of the ester group in this compound to produce 4-cyanobutanoic acid, a valuable bifunctional building block. acsgcipr.org

Electrochemical Pathways:

Electrosynthesis provides a powerful tool for driving chemical reactions using electricity, often avoiding the need for harsh reagents. Potential applications for this compound include:

Electrochemical Cyanation: Electrochemical methods have been developed for the cyanation of various organic molecules. nih.govacs.orgresearchgate.net Future research could investigate the electrochemical synthesis of this compound or its derivatives, potentially from more readily available precursors.

Electrochemical Cyanoesterification: Recent advances have shown the feasibility of electrochemical copper-catalyzed asymmetric cyanoesterification of vinylarenes to produce chiral β-cyano esters. nih.gov This highlights the potential for developing electrochemical methods for the synthesis of functionalized cyanobutanoates.

Expansion into Untapped Pharmaceutical Targets and Advanced Material Applications

The bifunctional nature of this compound makes it a versatile precursor for a wide range of more complex molecules with potential applications in pharmaceuticals and materials science.

Pharmaceutical Targets:

While there is limited direct research on the pharmaceutical applications of this compound, its structural motifs are present in many biologically active compounds. Structurally similar compounds, such as methyl cyanoacetate, are used as intermediates in the synthesis of pharmaceuticals. guidechem.com Future research could focus on:

Synthesis of Bioactive Heterocycles: The nitrile and ester groups can be readily converted into a variety of other functional groups, making this compound a valuable starting material for the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules.

Precursor to γ-Aminobutyric Acid (GABA) Analogs: The carbon skeleton of this compound is closely related to that of GABA, an important neurotransmitter. This suggests its potential as a precursor for the synthesis of GABA analogs, which have applications in the treatment of neurological disorders.

Advanced Material Applications:

The presence of both a nitrile and an ester group opens up possibilities for the use of this compound in polymer chemistry and materials science.

Monomer for Polymer Synthesis: The ester group could be used in polycondensation reactions, while the nitrile group could be either retained for post-polymerization modification or converted to other functional groups.

Functionalization for RAFT Polymerization: Cyanopentanoic acid derivatives are used as chain-transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. nih.gov This suggests that this compound could be functionalized to act as a CTA or incorporated into polymers via RAFT.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. beilstein-journals.orgchemrxiv.orgresearchgate.netrjptonline.orgresearchgate.netresearchgate.netdartmouth.edu For a molecule like this compound, where multiple reaction pathways are possible, AI and ML can be particularly valuable.

Future research in this area will likely involve:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. ijsea.commiragenews.com This could be used to predict the selectivity of catalytic reactions involving this compound, for example, predicting the ratio of primary, secondary, and tertiary amines in a hydrogenation reaction.

Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst, solvent) to identify the optimal conditions for achieving a desired outcome, such as maximizing the yield of a specific product. researchgate.netnih.gov

Discovering Novel Reaction Pathways: AI tools can assist in the discovery of new synthetic routes to or from this compound by analyzing known chemical transformations and proposing novel combinations.

The table below outlines potential applications of AI and ML in the context of this compound research.

AI/ML ApplicationSpecific Use Case for this compoundPotential Impact
Reaction Outcome PredictionPredicting the selectivity of nitrile hydrogenation under different catalytic conditions.Accelerated discovery of optimal catalysts for desired amine products.
Condition OptimizationIdentifying the ideal temperature, pressure, and solvent for the synthesis of this compound.Increased reaction yield and efficiency, reduced development time.
Retrosynthetic AnalysisProposing novel and efficient synthetic routes to complex pharmaceutical targets starting from this compound.Facilitating the use of this compound as a versatile building block.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-cyanobutanoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification of 4-cyanobutanoic acid with methanol under acidic catalysis. Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., toluene) enhance reactant solubility without side reactions .
  • Temperature control : Elevated temperatures (~60°C) improve reaction rates but require monitoring to prevent degradation .
  • Catalyst efficiency : Sulfuric acid or p-toluenesulfonic acid are common catalysts; alternatives like enzymatic catalysts may reduce by-products.
    Yield optimization involves iterative adjustments to molar ratios and post-reaction purification (e.g., distillation or column chromatography).

Q. How should researchers characterize this compound using spectroscopic techniques, and what are common pitfalls in data interpretation?

  • NMR : The ester methyl group appears as a singlet at ~3.6 ppm (¹H NMR), while the cyanide group’s electron-withdrawing effect deshields adjacent protons (δ 2.4–2.8 ppm for CH₂ groups) .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~2250 cm⁻¹ (C≡N) confirm functional groups .
    Pitfalls :
  • Overlapping signals in crowded spectral regions (e.g., aliphatic protons) may require 2D NMR (COSY, HSQC) for resolution .
  • Moisture contamination can obscure IR peaks; ensure anhydrous conditions during sample preparation.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValue/DescriptionSource
Molecular Weight143.14 g/molCalc.
Boiling Point~215–220°C (estimated)Analogous esters
SolubilityMiscible in polar aprotic solvents
StabilityHydrolyzes under strong acidic/basic conditions

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal:

  • The cyano group’s electron-withdrawing effect polarizes the ester carbonyl, increasing electrophilicity at the α-carbon .
  • Transition state analysis shows steric hindrance from the methyl ester group impacts reaction pathways.
    Methodology :
  • Use software like Gaussian or ORCA to model charge distribution and transition states.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Contradiction Example : Discrepancies in ¹³C NMR chemical shifts for the cyano-bearing carbon.
  • Resolution :
    • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
    • Employ heteronuclear correlation spectroscopy (HMBC) to assign ambiguous signals .
    • Reassess synthetic steps for potential side reactions (e.g., partial hydrolysis or isomerization) .

Q. How does the electronic nature of the cyano group influence the reactivity of this compound compared to analogs (e.g., Methyl 4-aminobutanoate)?

CompoundFunctional GroupReactivity ProfileApplication Relevance
This compoundCyano (-C≡N)Electrophilic α-carbon; prone to nucleophilic attackPrecursor for heterocycles
Methyl 4-aminobutanoateAmino (-NH₂)Nucleophilic site; forms Schiff basesNeurological studies

Mechanistic Insight : The cyano group’s strong electron-withdrawing effect enhances the electrophilicity of adjacent carbons, enabling reactions like Michael additions, whereas amino groups participate in condensation reactions .

Q. What methodologies are recommended for analyzing degradation products of this compound under hydrolytic conditions?

  • Hydrolysis Pathways : Acidic conditions yield 4-cyanobutanoic acid; basic conditions may decarboxylate to 3-cyanopropane.
  • Analytical Workflow :
    • Use LC-MS to track degradation kinetics and identify intermediates .
    • Monitor pH-dependent pathways via in situ FTIR to capture real-time structural changes .

Methodological Best Practices

  • Experimental Design : Prioritize multiple case studies (26% prevalence in rigorous methodologies) over single-case approaches to ensure reproducibility .
  • Data Presentation : Include raw data in appendices and processed data in the main text, aligning with academic standards for clarity .
  • Uncertainty Analysis : Quantify instrument error margins (e.g., ±0.5 ppm for NMR) and discuss their impact on conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.